REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:4]=[N:5][C:6]([C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)=[C:7]([C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=2)[N:8]=1)C.C(SC1N=NC(C2C=CC(OC)=CC=2)=C(C2C=CC(OC)=CC=2)N=1)C.C(SC1N=NC(C2C=CC(OC)=CC=2)=C(C2C=CC(OC)=CC=2)N=1)(C)C.COC1N=NC(C2C=CC(OC)=CC=2)=C(C2C=CC(OC)=CC=2)N=1.C(OC1N=NC(C2C=CC(OC)=CC=2)=C(C2C=CC(OC)=CC=2)N=1)C.CC1N=NC(C2C=CC(OCC)=CC=2)=C(C2C=CC(OCC)=CC=2)N=1.C(C1N=NC(C2C=CC(OC)=CC=2)=C(C2C=CC(OC)=CC=2)N=1)(C)C.C(OC1N=NC(C2C=CC(OC)=CC=2)=C(C2C=CC(OC)=CC=2)N=1)(C)C.C(SC1N=NC(C2C=CC(OC)=CC=2)=C(C2C=CC(OC)=CC=2)N=1)CC>>[CH3:16][O:15][C:12]1[CH:11]=[CH:10][C:9]([C:7]2[N:8]=[C:3]([CH3:1])[N:4]=[N:5][C:6]=2[C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)=[CH:14][CH:13]=1
|
Name
|
formula II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-ethoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC=1N=NC(=C(N1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
|
Name
|
3-isopropoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC=1N=NC(=C(N1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
|
Name
|
3-n-propylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)SC=1N=NC(=C(N1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
|
Name
|
3-ethyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1N=NC(=C(N1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)SC=1N=NC(=C(N1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)SC=1N=NC(=C(N1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1N=NC(=C(N1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
|
Name
|
3-ethoxy-5,6-bis-(4-methoxyphenyl)-1,2,4-triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC=1N=NC(=C(N1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
|
Name
|
3-methyl-5,6-bis(4-ethoxyphenyl)-1,2,4-triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1N=NC(=C(N1)C1=CC=C(C=C1)OCC)C1=CC=C(C=C1)OCC
|
Name
|
3-isopropyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1N=NC(=C(N1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
|
Name
|
3-n-propyl-5,6-(4-methoxyphenyl)-1,2,4-triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The preparation of the following compounds
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C=1N=C(N=NC1C1=CC=C(C=C1)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |